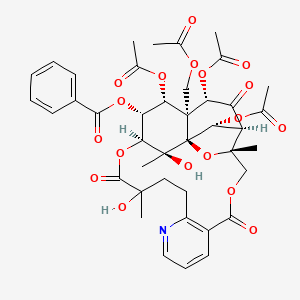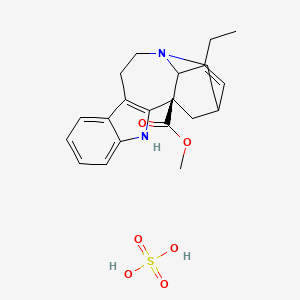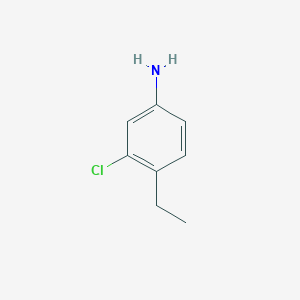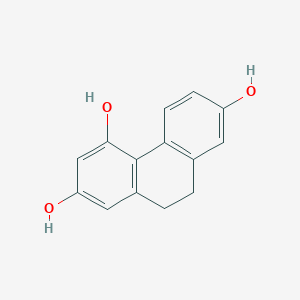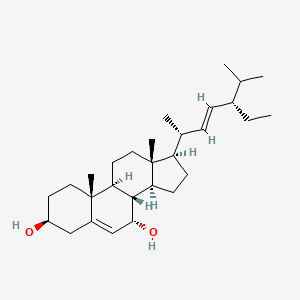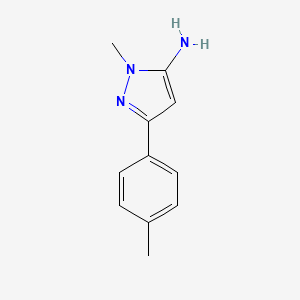
1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine (MPTPA) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a colorless solid that has a molecular weight of 222.3 g/mol and a melting point of 65-67 °C. It is soluble in ethanol, acetone, and ethyl acetate, and slightly soluble in water. MPTPA is an important compound for a variety of applications, including organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine serves as a foundational compound in the synthesis and characterization of various pyrazole derivatives. Studies have explored its reactivity to create compounds with potential antitumor, antifungal, and antibacterial properties. One such research synthesized hydroxymethyl pyrazole derivatives, yielding compounds with confirmed biological activity against breast cancer and microbes. The structural identification employed techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography, highlighting its application in developing pharmacophores for disease treatment (Titi et al., 2020).
High-Energy Materials
The compound's derivatives, specifically those with nitro-substitutions, have been evaluated for their potential as high-energy density materials. Studies on 3,4,5-trinitro-1H-pyrazoles, including 1-methyl variants, demonstrated comparable detonation properties to well-known explosives, indicating their use in developing new materials for military and aerospace applications (Ravi et al., 2010).
Corrosion Inhibition
Research on bipyrazolic compounds, including derivatives of 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine, has shown significant inhibitory effects on iron corrosion in acidic media. These findings suggest applications in protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs (Chetouani et al., 2005).
Organic Synthesis
The compound is instrumental in organic synthesis, facilitating the creation of novel pyrazole-based ligands and complexes with potential application in catalysis and material science. For instance, studies on polymer-supported quenching reagents and Rh(I) complexes underscore its utility in simplifying the purification processes for organic syntheses and exploring new catalytic pathways (R. J. C. and J. C. Hodges, 1997).
Molecular Structure and Reactivity
Theoretical and experimental investigations into the structure and reactivity of 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine derivatives contribute to understanding their molecular properties, which is crucial for designing drugs and materials with specific functions. These studies, employing methods like Hartree Fock and density functional theory, reveal insights into the molecule's chemical reactivity, aiding in the development of novel pharmaceuticals and materials (Shukla et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-methyl-5-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-5-9(6-4-8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIYUPNSLVGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





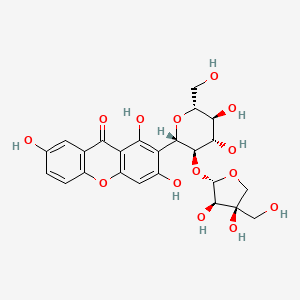
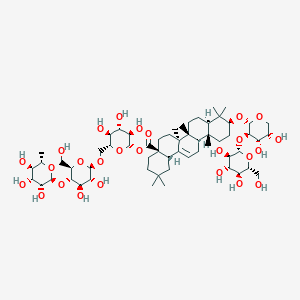
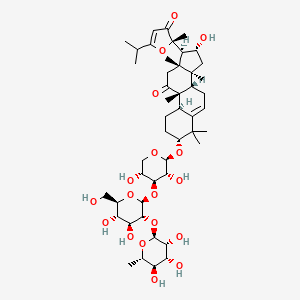
![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)
